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Introduction

Nickel (Ni) is a naturally occurring element found in the earth's crust and is used in various

industrial processes, including electroplating, battery manufacturing, and the production of

stainless steel.[1][2][3] As a result of both natural processes and anthropogenic activities, nickel

can enter aquatic environments, where it may accumulate.[2] While nickel is an essential trace

element for some organisms, elevated concentrations can be toxic to aquatic life and may pose

a risk to human health through the food chain and drinking water.[2][4][5] The U.S.

Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL)

for nickel in drinking water, underscoring the importance of accurate and reliable monitoring.[1]

This application note provides detailed protocols for the quantitative analysis of nickel in

environmental water samples using several common analytical techniques.

General Analytical Workflow

The quantitative analysis of nickel in environmental water samples follows a structured

workflow, from sample collection to final data reporting. Proper handling and preparation at

each stage are critical to prevent contamination and ensure accurate results.[6]
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1. Sample Collection
(Acid-washed bottles)

2. Preservation
(Acidification, e.g., HNO3)

3. Filtration (Optional)
(For dissolved metals, 0.45 µm filter)

4. Digestion (Optional)
(For total recoverable metals)

5. Method Selection
(AAS, ICP-MS, ASV)

6. Instrument Calibration

7. Sample Measurement

8. Data Processing

9. Quality Control Check

10. Final Report
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Caption: General workflow for nickel analysis in water samples.
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Graphite Furnace Atomic Absorption Spectrometry
(GFAAS)
Principle: Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is a highly sensitive

technique for determining trace metals. A small volume of the sample is injected into a graphite

tube, which is then heated in a programmed sequence to dry, char, and finally atomize the

sample.[6] A light beam from a nickel hollow-cathode lamp is passed through the atomized

sample. Nickel atoms in the ground state absorb light at a characteristic wavelength (typically

232.0 nm), and the amount of light absorbed is directly proportional to the concentration of

nickel in the sample.[6][7]

Experimental Protocol:

Sample Preparation:

For dissolved nickel, filter the water sample through a 0.45 µm membrane filter.

For total recoverable nickel, the unfiltered sample must undergo preliminary acid

digestion.[6]

Preserve the sample by adding concentrated nitric acid (HNO₃) to lower the pH to <2.[7]

Reagent Preparation:

Nickel Standard Solutions: Prepare a stock solution (e.g., 1000 mg/L) from a certified

commercial standard or by dissolving high-purity nickel metal or salt.[6][7] Create a series

of working standards (e.g., 1 to 25 µg/L) by serial dilution of the stock solution with

acidified, deionized water.[6]

Matrix Modifier: A chemical modifier, such as a mixture of palladium chloride and

magnesium nitrate, may be used to stabilize the nickel during the charring step and

reduce matrix interferences.[8]

Blank: Use acidified, deionized water as the blank.[7]

Instrument Parameters (Example):
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Wavelength: 232.0 nm[7]

Slit Width: 0.2 nm

Lamp Current: As recommended by the manufacturer.

Inert Gas: Argon[6]

Injection Volume: 20 µL[6]

Temperature Program:

Drying: 120°C (Ramp: 15s, Hold: 10s)[9]

Ashing/Charring: 600°C (Ramp: 10s, Hold: 10s)[9]

Atomization: 2000°C (Ramp: 0s, Hold: 3s)[9]

Cleaning: 2200°C (Ramp: 1s, Hold: 3s)[9] (Note: The temperature program must be

optimized for the specific instrument and sample matrix.)

Calibration and Measurement:

Calibrate the instrument by running the blank and working standards.

Generate a calibration curve by plotting absorbance versus concentration.

Analyze the prepared water samples. If the concentration exceeds the linear range (e.g.,

>25 µg/L), the sample must be diluted.[6]

Analyze a quality control (QC) sample to verify the calibration.
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GFAAS Workflow

Sample Injection
(20 µL)

Drying Step
(~120°C)

Charring Step
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Atomization Step
(~2000°C)

Light Absorption
(Ni atoms at 232.0 nm)

Signal Detection
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Caption: Key stages in the GFAAS temperature program.
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Inductively Coupled Plasma - Mass Spectrometry
(ICP-MS)
Principle: ICP-MS is a powerful technique for trace and ultra-trace element analysis, offering

high sensitivity and the ability to perform isotopic analysis.[10] The water sample is introduced

into a high-temperature argon plasma (~6000-10000 K), which desolvates, atomizes, and

ionizes the nickel atoms. The resulting ions are then guided into a mass spectrometer, which

separates them based on their mass-to-charge ratio (m/z). A detector measures the abundance

of each isotope, allowing for highly accurate quantification. EPA Method 200.8 provides a

standard procedure for this analysis.[11][12]

Experimental Protocol:

Sample Preparation:

Follow the same initial preparation steps as for GFAAS (filtration for dissolved, digestion

for total recoverable).[11]

Acidify all samples, standards, and blanks with high-purity nitric acid. Total dissolved solids

should ideally not exceed 0.2% to minimize matrix effects.[11]

Reagent Preparation:

Rinse Solution: 2% (v/v) nitric acid in reagent water.

Calibration Standards: Prepare a series of standards covering the expected concentration

range of the samples from a certified 1000 mg/L stock solution.

Internal Standard (IS): An internal standard (e.g., Gallium, Indium) is added online to all

samples, blanks, and standards to correct for instrumental drift and matrix suppression

effects.[13]

Tuning Solution: A solution containing elements across the mass range (e.g., Li, Y, Tl) is

used to optimize instrument performance.

Instrument Parameters (Example):
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RF Power: ~1550 W

Plasma Gas Flow: ~15 L/min Argon

Nebulizer Gas Flow: ~1 L/min Argon

Monitored Nickel Isotopes: m/z 60, 62.[14] Note that ⁶⁰Ni can have spectral interferences

from molecular ions like CaO.[14] Using a collision/reaction cell with helium can help

mitigate such polyatomic interferences.[15]

Detector Mode: Pulse counting/analog, depending on concentration.

Calibration and Measurement:

Optimize the instrument using the tuning solution to ensure sensitivity, resolution, and low

oxide formation.

Calibrate the ICP-MS using the prepared calibration standards.

Aspirate the rinse solution for a sufficient time between samples to prevent carryover.

Analyze the prepared water samples. The wide dynamic range of ICP-MS (often 10-11

orders of magnitude) reduces the need for frequent dilutions.[15]

Analyze blanks and QC standards at regular intervals to ensure data quality.
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ICP-MS Analysis Pathway

1. Sample Nebulization

2. Ionization in
Argon Plasma

3. Ion Focusing

4. Mass Separation
(Quadrupole)

5. Ion Detection

Click to download full resolution via product page

Caption: Path of the sample from introduction to detection in ICP-MS.

Adsorptive Stripping Voltammetry (AdSV)
Principle: Adsorptive Stripping Voltammetry (AdSV) is an electrochemical technique with

excellent sensitivity for certain metals, including nickel. The method involves two main steps.

First, nickel is complexed with a specific agent, such as dimethylglyoxime (DMG), and the

resulting complex is preconcentrated (adsorbed) onto the surface of a working electrode (e.g.,

a bismuth drop or hanging mercury drop electrode) at a fixed potential.[5][16] In the second

step, the potential is scanned, causing the adsorbed complex to be "stripped" from the
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electrode, which generates a current peak. The height or area of this peak is proportional to the

nickel concentration in the sample.

Experimental Protocol:

Sample Preparation:

Filter samples to remove particulate matter. UV digestion may be required for samples

with high organic content to release complexed nickel.

Reagent Preparation:

Supporting Electrolyte: An ammonia buffer solution is often used to maintain an alkaline

pH (e.g., pH 9.3-9.6), which is optimal for the Ni-DMG complex formation.[5][16]

Complexing Agent: A solution of dimethylglyoxime (DMG) in ethanol or another suitable

solvent.[5]

Standard Solutions: Prepare nickel standards in deionized water for standard addition

calibration.

Electrochemical Cell Setup:

Working Electrode: Bismuth drop electrode (a non-toxic alternative to mercury).[5]

Reference Electrode: Ag/AgCl.[5]

Auxiliary Electrode: Platinum or glassy carbon rod.

Measurement Parameters (Example):

Deposition Potential: -0.7 V vs. Ag/AgCl

Deposition Time: 30 - 90 seconds (longer times increase sensitivity).[5]

Scan Type: Square wave or differential pulse.

Final Potential: -1.2 V

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.metrohm.com/content/dam/metrohm/shared/documents/application-bulletins/AB-440_1.pdf
https://www.metrohm.com/en/applications/application-notes/aa-v-101-200/an-v-087.html
https://www.metrohm.com/content/dam/metrohm/shared/documents/application-bulletins/AB-440_1.pdf
https://www.metrohm.com/content/dam/metrohm/shared/documents/application-bulletins/AB-440_1.pdf
https://www.metrohm.com/content/dam/metrohm/shared/documents/application-bulletins/AB-440_1.pdf
https://www.metrohm.com/content/dam/metrohm/shared/documents/application-bulletins/AB-440_1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calibration and Measurement:

The standard addition method is typically used for calibration to compensate for matrix

effects.

Add a known volume of the sample and the supporting electrolyte/DMG solution to the

electrochemical cell.

De-aerate the solution with nitrogen or argon gas to remove dissolved oxygen.

Run the deposition and stripping cycle to record the initial voltammogram.

Make 2-3 successive additions of a known concentration of nickel standard, recording a

new voltammogram after each addition.

Plot the peak current versus the added standard concentration. The absolute value of the

x-intercept of the extrapolated line gives the concentration of nickel in the original sample.
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AdSV Logical Steps

1. Complexation
(Ni²⁺ + DMG)

2. Preconcentration
(Adsorption onto electrode)

3. Stripping
(Potential scan)

4. Measurement
(Current Peak)

Click to download full resolution via product page

Caption: Logical sequence of an AdSV measurement for nickel.

Quantitative Data Summary
The choice of analytical method often depends on the required detection limit, the expected

concentration range, and the sample matrix. The following table summarizes the typical

performance characteristics of the described methods for nickel analysis.
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Parameter GFAAS ICP-MS AdSV

Typical Detection Limit 1 µg/L[6]
< 1 µg/L[10] (can be

ng/L)
0.2 µg/L[5]

Linear Range 1 - 25 µg/L[6]
> 6 orders of

magnitude
0.2 - 15 µg/L[5]

Common

Interferences

Non-atomic

background

absorption, matrix

effects.[6]

Isobaric (e.g., ⁵⁸Fe on

⁵⁸Ni) and polyatomic

(e.g., ⁴⁴CaO on ⁶⁰Ni)

overlaps.[14]

Other electroactive

species, organic

surfactants.

Throughput Moderate High Low to Moderate

Instrument Cost Moderate High Low

Note: Values are typical and can vary significantly based on the specific instrument,

configuration, and sample matrix.

Method Selection Guide
Choosing the appropriate analytical technique is a critical step in the workflow. The decision

should be based on factors such as regulatory requirements, laboratory resources, and the

specific research question.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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